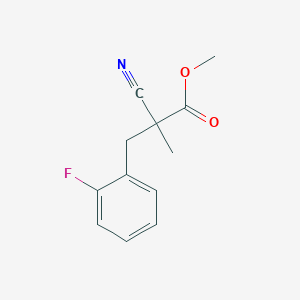

Methyl 2-cyano-3-(2-fluorophenyl)-2-methylpropanoate

Description

Methyl 2-cyano-3-(2-fluorophenyl)-2-methylpropanoate is a fluorinated nitrile-containing ester with a branched alkyl chain. Its molecular formula is C₁₂H₁₁FNO₂ (derived by adding a methyl group to the propanoate chain of the structurally similar compound described in ), and its estimated molecular weight is 221.22 g/mol. The compound features three critical functional groups:

- 2-Fluorophenyl ring at position 3, introducing steric bulk and electron-withdrawing effects.

- Methyl ester at the terminal position, influencing solubility and metabolic stability.

This compound is primarily utilized as a pharmaceutical intermediate, enabling the synthesis of bioactive molecules through reactions such as nucleophilic substitution or hydrolysis of the nitrile group . Its structural complexity and fluorine substitution enhance its utility in drug discovery, where fluorinated compounds are prized for improved metabolic stability and bioavailability.

Properties

IUPAC Name |

methyl 2-cyano-3-(2-fluorophenyl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c1-12(8-14,11(15)16-2)7-9-5-3-4-6-10(9)13/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXISKWGPFWEEHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1F)(C#N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyano-3-(2-fluorophenyl)-2-methylpropanoate typically involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as piperidine and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(2-fluorophenyl)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

Chemical Synthesis

1. Building Block in Organic Synthesis

Methyl 2-cyano-3-(2-fluorophenyl)-2-methylpropanoate serves as a versatile building block in organic synthesis. Its cyano group allows for further functionalization, making it useful in the synthesis of complex molecules. For instance, it can be transformed into various derivatives through nucleophilic addition reactions, which are essential in creating pharmaceuticals and agrochemicals .

2. Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis processes, which are crucial for producing enantiomerically pure compounds. Its structural features enable it to participate in palladium-catalyzed reactions that facilitate the formation of chiral centers . This is particularly important in the pharmaceutical industry, where the chirality of a drug can significantly affect its efficacy and safety.

Agrochemical Applications

1. Pesticide Development

Research indicates that this compound can be incorporated into formulations for plant protection agents. It shows potential as an active ingredient in pesticides due to its efficacy against various pests. The compound's ability to disrupt pest metabolism makes it a candidate for developing environmentally friendly agricultural chemicals .

2. Herbicide Formulation

The compound's properties suggest its use in herbicide formulations aimed at controlling unwanted vegetation. Its effectiveness in targeting specific biochemical pathways in plants can lead to selective herbicides that minimize damage to crops while effectively managing weed populations .

Pharmaceutical Applications

1. Drug Development

This compound's unique chemical structure has been explored for its potential as a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity relevant to treating various diseases, including cancer and infectious diseases .

2. Medicinal Chemistry

In medicinal chemistry, this compound can be modified to enhance its pharmacological properties. Studies have shown that derivatives of this compound may possess anti-inflammatory or antimicrobial properties, making them suitable candidates for further development into therapeutic agents .

Materials Science

1. Polymer Chemistry

The compound has applications in polymer chemistry, where it can be used to synthesize functional polymers with specific properties. Its reactivity allows for incorporation into polymer matrices, enhancing material characteristics such as thermal stability and mechanical strength .

2. Coatings and Adhesives

Due to its chemical stability and compatibility with various substrates, this compound is being investigated for use in coatings and adhesives. These applications benefit from the compound's ability to form strong bonds and resist environmental degradation .

Case Studies

Mechanism of Action

The mechanism of action of methyl 2-cyano-3-(2-fluorophenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Trends

Fluorinated Compounds : Fluorine substitution is a growing trend in drug design due to its ability to modulate pharmacokinetics. The 2-fluorophenyl group in the target compound aligns with this trend .

Industrial Limitations: While ethyl 2-methylpropanoate is mass-produced for fragrances, the target compound’s complexity necessitates specialized synthesis, limiting its scale to laboratory or pilot-plant production .

Biological Activity

Methyl 2-cyano-3-(2-fluorophenyl)-2-methylpropanoate, with the CAS number 1557809-07-0, is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of cyano esters and features a unique structure that includes a cyano group and a fluorophenyl moiety. Its synthesis typically involves multi-step organic reactions, where starting materials are transformed through various chemical pathways to yield the final product.

Synthetic Route Overview:

- Step 1: Formation of the cyano group through nucleophilic substitution.

- Step 2: Introduction of the fluorophenyl group via electrophilic aromatic substitution.

- Step 3: Esterification to form the methyl ester.

This compound exhibits biological activity primarily through its interaction with specific molecular targets within biological systems. The cyano group can participate in electron-withdrawing effects, enhancing the reactivity of adjacent functional groups, while the fluorophenyl moiety may influence lipophilicity and membrane permeability.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For example, it has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

Cytotoxicity Studies

Cytotoxicity assays indicate that this compound has varying effects on different cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells while exhibiting lower toxicity in normal cells.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 10 | |

| MCF-7 (breast cancer) | 15 | |

| Normal fibroblasts | >50 |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against a panel of pathogenic microorganisms. The results demonstrated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria and certain fungal strains.

Case Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested on various cancer cell lines to assess its potential as an anticancer agent. The findings revealed that it significantly inhibited cell proliferation in HeLa cells and induced apoptosis through caspase activation pathways.

Q & A

Q. What are the common synthetic routes for Methyl 2-cyano-3-(2-fluorophenyl)-2-methylpropanoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid (e.g., 2-cyano-3-(2-fluorophenyl)-2-methylpropanoic acid) with methanol under acidic catalysis (e.g., H₂SO₄) at reflux conditions . Continuous flow processes may enhance efficiency in industrial settings, though lab-scale synthesis typically employs batch reactors. Optimization involves adjusting molar ratios (acid:alcohol ~1:5), temperature control (70–80°C), and catalyst concentration (1–5% w/w). Post-reaction neutralization and liquid-liquid extraction (using ethyl acetate/water) improve purity. Yield optimization requires monitoring by TLC or HPLC to track ester formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent environments. For example:

- The fluorophenyl group shows aromatic splitting patterns (e.g., doublets at δ 7.2–7.8 ppm for ortho-fluorine coupling) .

- The cyano group’s electron-withdrawing effect deshields adjacent carbons (C-2: δ 120–125 ppm in ¹³C NMR) .

- IR : Stretching vibrations for C≡N (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –OCH₃ or –CN groups) .

Q. What are the recommended purification methods to achieve high purity (>98%) for this compound?

- Methodological Answer :

- Recrystallization : Use a polar aprotic solvent (e.g., ethyl acetate/hexane mixture) to exploit solubility differences.

- Column Chromatography : Silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate) separates ester derivatives from unreacted acids or alcohols .

- Distillation : For volatile impurities, vacuum distillation (if thermally stable) at reduced pressure (e.g., 0.1–1 mmHg) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the cyano and fluorophenyl groups in this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. The cyano group’s LUMO suggests susceptibility to nucleophilic attack (e.g., hydrolysis), while the fluorophenyl ring’s electron deficiency directs electrophilic substitution .

- MD Simulations : Assess steric hindrance from the methyl group at C-2, which may slow reaction kinetics (e.g., ester hydrolysis) .

Q. What strategies mitigate competing side reactions (e.g., dimerization or hydrolysis) during synthesis?

- Methodological Answer :

- Temperature Control : Maintain reflux temperatures below 80°C to avoid thermal decomposition of the cyano group .

- Moisture-Free Conditions : Use anhydrous solvents and molecular sieves to prevent ester hydrolysis .

- Catalyst Screening : Replace H₂SO₄ with milder acids (e.g., p-toluenesulfonic acid) to reduce side-product formation .

Q. How does the steric environment influence the compound’s crystal structure and intermolecular interactions?

- Methodological Answer :

- X-ray Crystallography : Solve the structure using SHELXL . The methyl group at C-2 creates torsional strain, leading to non-planar conformations. Fluorine’s electronegativity enhances hydrogen bonding with adjacent ester oxygen atoms (distance ~2.8–3.0 Å) .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., F···H interactions contribute ~15% to crystal packing) .

Q. What in vitro models are suitable for assessing the compound’s biological activity, and how should results be interpreted?

- Methodological Answer :

- Anti-inflammatory Assays : Use THP-1 monocytes or PBMCs to measure cytokine inhibition (e.g., IL-6/NF-κB via ELISA). Pre-treat cells with 10–50 µM compound for 24 hours and compare to controls .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) evaluate IC₅₀ values. Correlate structure-activity relationships (SAR) with substituent electronegativity (e.g., fluorine’s role in membrane permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.